molecular formula C12H17N3O B13179235 N-(4-methylphenyl)piperazine-1-carboxamide

N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B13179235
M. Wt: 219.28 g/mol
InChI Key: CQLSOBHHDIYRAO-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLSOBHHDIYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Piperazine Carboxamide Scaffolds in Modern Chemical Sciences

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its frequent appearance in the molecular structure of numerous drugs and biologically active compounds. The widespread use of the piperazine moiety stems from its favorable physicochemical properties, including its basicity, solubility, and conformational characteristics, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

When incorporated into a carboxamide structure, the resulting piperazine carboxamide scaffold offers a versatile platform for designing molecules with specific biological targets. The two nitrogen atoms of the piperazine ring provide opportunities for chemical modification, allowing for the introduction of various substituents that can modulate the compound's interaction with biological macromolecules. This adaptability has made piperazine carboxamides a focal point in the development of novel therapeutic agents across different disease areas.

Historical Perspectives on Piperazine Derivatives in Medicinal Chemistry

The therapeutic journey of piperazine (B1678402) began in 1953 when it was introduced as an anthelmintic agent for treating parasitic worm infections. Its mode of action involves paralyzing the parasites, which are then expelled from the host's body. This initial application paved the way for the exploration of a vast number of piperazine derivatives.

Over the decades, medicinal chemists discovered that modifying the piperazine core could lead to compounds with a wide array of pharmacological activities. This led to the development of numerous successful drugs containing the piperazine ring. These derivatives have found applications as antipsychotics, antidepressants, antihistamines, anti-inflammatory agents, and anticancer drugs. The ability of the piperazine scaffold to serve as a central structural component in drugs targeting the central nervous system has been particularly noteworthy.

Rationale for Researching N 4 Methylphenyl Piperazine 1 Carboxamide and Its Congeners

The specific compound, N-(4-methylphenyl)piperazine-1-carboxamide, is a member of the N-arylpiperazine-1-carboxamide subclass. The rationale for investigating this compound and its congeners is rooted in the well-established role of the N-arylpiperazine moiety as a key pharmacophore for various biological receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The interaction with these receptors is often mediated by a hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and a specific residue (e.g., an aspartate) in the receptor's binding site.

Medicinal chemistry research often involves the synthesis of a series of related compounds, or congeners, to explore structure-activity relationships (SAR). By making systematic modifications to a parent molecule, researchers can determine how different chemical groups influence a compound's biological activity, selectivity, and pharmacokinetic properties.

In the case of this compound, the "4-methylphenyl" (or p-tolyl) group is the specific aryl substituent. The rationale for attaching this particular group includes:

Modulating Lipophilicity: The methyl group can alter the compound's oil-water partition coefficient, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploring Steric and Electronic Effects: The size and electronic properties of the tolyl group can influence how the molecule fits into and interacts with its biological target.

Improving Selectivity: By modifying the aryl substituent, researchers aim to enhance the compound's binding affinity for a specific receptor subtype while minimizing off-target effects.

Research on congeners, such as N-arylpiperazine-1-carboxamide derivatives with different substituents on the phenyl ring, has shown potential in developing nonsteroidal androgen receptor antagonists for the treatment of prostate cancer. nih.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship S Kr Studies

Elucidating Key Structural Determinants for Biological Activity

The biological activity of arylpiperazine derivatives is largely dictated by the nature of the substituents on both the aryl ring and the piperazine (B1678402) moiety, as well as the linker connecting the piperazine to other chemical fragments. mdpi.com For compounds centered around the N-(4-methylphenyl)piperazine-1-carboxamide core, several key structural features are critical for their biological activity.

The arylpiperazine moiety itself is a fundamental pharmacophore. The nitrogen atom of the piperazine ring, when protonated, can form crucial charge-stabilized hydrogen bonds with acidic residues, such as aspartate (Asp), in the binding sites of target proteins. mdpi.com The aromatic ring of the arylpiperazine group often engages in π–π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tryptophan (Trp) within the receptor's binding pocket. mdpi.comuab.cat

The 4-methylphenyl group at the N-1 position of the piperazine ring plays a significant role in modulating the compound's properties. The methyl group is an electron-donating group that can influence the electronic properties of the phenyl ring and, consequently, its interactions with the target. The position of this substituent is also critical, as will be discussed in the following section.

Positional and Substituent Effects on Bioactivity Profiles

Systematic modifications of the this compound structure have revealed important insights into the positional and substituent effects on bioactivity.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the piperazine are critical. For instance, in a series of arylpiperazine derivatives acting as androgen receptor (AR) antagonists, ortho-substituted phenyl groups generally displayed moderate to strong cytotoxic activities against cancer cell lines. mdpi.com In contrast, for other targets like the 5-HT1A and D2A receptors, electron-withdrawing groups in the para position of the phenyl ring have been shown to significantly reduce binding affinity. researchgate.net The presence of a methyl group at the para position, as in this compound, can be inferred to have a distinct electronic and steric influence compared to other substituents, thereby affecting its bioactivity profile.

Modifications of the Piperazine Ring: Alterations to the piperazine ring itself can have a profound impact on activity. For example, introducing methyl groups on the piperazine ring, as seen in trans-2,5-dimethylpiperazine (B131708) derivatives, can lead to potent AR antagonists. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity against Mycobacterium tuberculosis in a series of isoquinolinesulfonyl-piperazine analogues. nih.gov

Variations in the Carboxamide Moiety: The group attached to the carboxamide nitrogen is another key determinant of activity. In the context of androgen receptor antagonists, the nature of the aryl group in N-arylpiperazine-1-carboxamide derivatives is crucial for potent activity. nih.gov

The following table summarizes the effects of structural modifications on the biological activity of arylpiperazine derivatives based on various studies.

Structural Modification Observed Effect on Bioactivity Target/Assay
ortho-substitution on the phenyl ringModerate to strong cytotoxic activityAndrogen Receptor (AR) Antagonism
para-electron-withdrawing groups on the phenyl ringStrongly reduced binding affinity5-HT1A and D2A Receptors
Introduction of methyl groups on the piperazine ringPotent antagonist activityAndrogen Receptor (AR)
Replacement of piperazine with a flexible linkerLoss of whole-cell activityMycobacterium tuberculosis

Analysis of Binding Kinetics and Ligand Residence Time (S-KR) with Target Proteins

Beyond simple binding affinity, the kinetics of the interaction between a ligand and its target protein are increasingly recognized as a critical factor in determining a drug's efficacy and duration of action. nih.gov Structure-kinetic relationship (S-KR) studies focus on how chemical structure influences kinetic parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting residence time (τ = 1/k_off). nih.gov

In a study of inhibitors for the human equilibrative nucleoside transporter 1 (hENT1), it was demonstrated that separate moieties of the molecules governed target affinity and binding kinetics. nih.gov This principle likely applies to this compound and its analogs, where the arylpiperazine core might primarily contribute to binding affinity, while other parts of the molecule could modulate the kinetic profile.

The following table illustrates the impact of structural features on the binding kinetics of arylpiperazine-based compounds from a study on 5-HT7 receptor ligands.

Compound Feature Influence on Binding Kinetics
Overall LipophilicityNot a primary determinant
Position of Polar GroupsPlays a significant role in influencing drug-target interaction kinetics

Development of Predictive Models for Structure-Activity Relationships

To better understand and predict the biological activity of arylpiperazine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models were successfully developed. nih.gov These models indicated that descriptors related to atom-type counts, dipole moment, and electronic properties were influential in predicting the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to piperazine-carboxamide derivatives that act as inhibitors of fatty acid amide hydrolase (FAAH). researchgate.netscilit.com These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. Such models can be invaluable for the rational design of new, more potent inhibitors. researchgate.netscilit.com

The development of such predictive models for this compound and its analogs could accelerate the discovery of new lead compounds with optimized activity profiles for various therapeutic targets.

In Vitro Biological Evaluation and Mechanistic Insights of N 4 Methylphenyl Piperazine 1 Carboxamide and Its Derivatives

Receptor Binding and Ligand Efficacy Studies (e.g., G protein-coupled receptors, nuclear receptors)

The arylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its interaction with a variety of GPCRs. acs.orgmdpi.com Derivatives of N-(4-methylphenyl)piperazine-1-carboxamide have been investigated for their affinity and efficacy at several important receptor families, including neurokinin, dopamine (B1211576), and androgen receptors.

Affinities and Potencies at Specific Receptors (e.g., NK1 receptor, FAAH)

While specific binding data for this compound is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related N-arylpiperazine-1-carboxamide derivatives have demonstrated significant interactions with the neurokinin-1 (NK1) receptor. The NK1 receptor is a target for antiemetic and anxiolytic drugs. wikipedia.org For instance, the modification of the piperazine (B1678402) and aryl moieties has been a key strategy in developing potent NK1 receptor antagonists. wikipedia.org Although direct Ki or IC50 values for the title compound are not available, the general class of N-aryl piperazine-1-carboxamides has been explored for their potential as CCR2 chemokine receptor antagonists. nih.gov

Similarly, while the primary focus of fatty acid amide hydrolase (FAAH) inhibition has been on carbamate and urea (B33335) derivatives, piperazine-based compounds have also been investigated. nih.gov Cyclic piperidine/piperazine-based ureas have emerged as a novel class of potent FAAH inhibitors. nih.gov For example, the reversible piperazine-based N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide demonstrated an IC50 of 33 ± 2.1 nM against FAAH. nih.gov

Compound Derivative ClassTarget ReceptorBinding Affinity (Ki/IC50)Reference
N-Aryl piperazine-1-carboxamide (B1295725)CCR2Data on specific derivatives available nih.gov
Piperazine-based ureaFAAHIC50 = 33 ± 2.1 nM (for a specific derivative) nih.gov

Agonist, Antagonist, and Modulatory Properties

Derivatives of this compound have predominantly been characterized as antagonists at the receptors they target. For example, a novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated for their androgen receptor (AR) antagonist activities. nih.gov In reporter assays, these compounds were identified as potent AR antagonists, suggesting their potential in the treatment of prostate cancer. nih.gov

Furthermore, the arylpiperazine scaffold is a common feature in ligands targeting various aminergic GPCRs, such as serotonin (B10506) and dopamine receptors. mdpi.com The nature of the substituent on the aryl ring and the carboxamide portion of the molecule plays a crucial role in determining whether the compound acts as an agonist, antagonist, or modulator at these receptors. mdpi.com For instance, arylpiperazine derivatives have been shown to act as insurmountable antagonists of the human serotonin 5-HT7 receptor. nih.gov

Enzyme Inhibition and Activation Assays

The inhibitory potential of this compound derivatives has been explored against several enzyme families, including hydrolases and kinases.

Determination of IC50/Ki Values

Compound Derivative ClassTarget EnzymeInhibitory Potency (IC50/Ki)Reference
Piperazine-based ureaFAAHIC50 = 33 ± 2.1 nM (for a specific derivative) nih.gov
Heterocyclic-N-carboxamideFAAHIC50 = 8.8 nmol/L (for a specific derivative) researchgate.net

Elucidation of Enzyme-Ligand Interaction Mechanisms

The mechanism of action for some piperazine-based inhibitors has been investigated. For cyclic piperidine/piperazine aryl ureas that inhibit FAAH, a covalent inhibition mechanism has been proposed. nih.gov It is suggested that the enzyme induces a distortion of the amide bond of the inhibitor, which facilitates a nucleophilic attack by a serine residue in the enzyme's active site, leading to the formation of a covalent adduct. nih.gov This covalent modification results in the irreversible inhibition of the enzyme. nih.gov

Cellular Assays for Investigating Biological Responses

The biological effects of this compound derivatives have been assessed in various cellular assays to determine their functional consequences, such as cytotoxicity and impact on cell signaling pathways.

In the context of anticancer activity, a study on novel benzhydrylpiperazine carboxamide and thioamide derivatives reported their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B (SRB) assay. researchgate.net While this study did not include the exact this compound, it provides a framework for how such compounds are evaluated for anticancer potential. For example, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have shown cytotoxic activity against breast cancer cell lines with IC50 values ranging from 0.31 to 120.52 µM. unimi.it Another study on N-(1-(4-(dibenzo[b,f] acs.orgunimi.itthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives showed potent cytotoxic activities against HCT-116, Hun7, and SW620 human cancer cell lines, with some compounds exhibiting IC50 values between 20-40 μM. researchgate.net

Furthermore, in the context of fungicidal activity, the effect of a novel fungicidal N-(naphthalen-1-yl) phenazine-1-carboxamide on the mycelium of Rhizoctonia solani was investigated, showing an inhibition rate of 87.64% and an EC50 of 4.25 μg/mL. mdpi.com

Compound Derivative ClassCell LineAssay TypeBiological Response (IC50/EC50)Reference
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazineBreast cancer cell linesCytotoxicityIC50 range: 0.31–120.52 µM unimi.it
N-(1-(4-(dibenzo[b,f] acs.orgunimi.itthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivativeHCT-116, Hun7, SW620Cytotoxicity (MTT)IC50 range: 20-40 μM researchgate.net
N-(naphthalen-1-yl) phenazine-1-carboxamideRhizoctonia solaniFungicidalEC50 = 4.25 μg/mL mdpi.com

Signal Transduction Pathway Modulation

Research into the mechanistic underpinnings of piperazine derivatives' activity has identified their capacity to modulate key signaling pathways. A study on a series of piperazine derivatives highlighted their involvement in the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) pathway. One derivative, compound 6a, demonstrated a high affinity for the 5-HT1AR with a Ki value of 1.28 nM. This interaction was shown to significantly increase the levels of serotonin (5-HT) in the brain. Further investigation revealed that this compound could reverse the reduced expression of 5-HT1AR, brain-derived neurotrophic factor (BDNF), and protein kinase A (PKA) in the hippocampus, suggesting a modulatory role in the 5-HT1AR/BDNF/PKA signaling pathway nih.gov.

Another area of investigation has been the effect of related compounds on the Neuron-Restrictive Silencer Factor (NRSF)/Repressor Element-1 Silencing Transcription Factor (REST). Studies using a cellular model of Parkinson's disease showed that neurotoxin treatment triggered changes in the expression and cellular localization of NRSF and its truncated form, REST4. Altering the expression of NRSF and REST4 had a significant impact on cell viability, indicating that compounds affecting this pathway could have profound effects on neuronal cells nih.gov.

Assessment of Cellular Phenotypes

The biological activity of piperazine derivatives has been further characterized through the assessment of cellular phenotypes, including morphological changes and functional outcomes. For instance, in studies of M. abscessus, piperidine-4-carboxamides, a related class of compounds, were shown to be active against biofilm cultures nih.gov. This indicates an ability to disrupt the complex, structured communities of bacteria, a significant phenotypic effect.

Functional assays have also been employed to characterize the effects of these compounds. A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were evaluated for antiallergy activity using a passive foot anaphylaxis assay, which is an IgE-mediated model nih.gov. The activity in this model suggests that these compounds can interfere with the cellular processes that lead to an allergic response.

Gene Expression and Protein Level Alterations

The modulation of signal transduction pathways by piperazine derivatives is often accompanied by changes in gene expression and protein levels. In the study involving the 5-HT1AR/BDNF/PKA pathway, the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed using Western blot and immunohistochemistry. The results demonstrated that the piperazine derivative compound 6a could reverse the decreased expression of these proteins observed in a model of depression nih.gov.

Furthermore, research on the impact of reduced dADAR (adenosine deaminase acting on RNA) expression, which can be influenced by various chemical compounds, has shown that it leads to a tissue-specific decrease in the auto-editing of the dAdar transcript. This alteration in RNA editing, in turn, affects the levels of the dADAR protein itself and the subsequent editing of its target RNAs, demonstrating a complex regulation of gene expression at the post-transcriptional level nih.gov.

Investigations into Antimicrobial and Antiparasitic Activities

A significant body of research has been dedicated to exploring the antimicrobial and antiparasitic potential of this compound and its derivatives. These studies have unveiled a broad spectrum of activity against various pathogens, including bacteria and parasites.

The antibacterial properties of piperazine derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. In one study, synthesized piperazine derivatives displayed in vitro antibacterial activity against Staphylococcus aureus, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, Clostridium sporogenes, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Proteus vulgaris researchgate.net. Some of these compounds showed activity comparable to the antibiotic amikacin researchgate.net. Another study reported that newly synthesized N-alkyl and N-aryl piperazine derivatives exhibited significant activity against bacterial strains but were less effective against fungi nih.govresearchgate.net.

Specifically, the anti-mycobacterial activity of related compounds has been a key area of focus. Piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors with potent activity against the Mycobacterium abscessus complex nih.govnih.gov. These compounds were found to be bactericidal and effective against M. abscessus biofilms nih.gov. The mechanism of action was determined to be the induction of DNA gyrase-mediated DNA damage nih.govnih.gov. Other studies have also highlighted the potential of piperazine derivatives as antimycobacterial agents scielo.org.mx.

In the realm of antiparasitic research, 4-hydroxybenzhydrazone derivatives have been investigated for their activity against Trypanosoma cruzi and Leishmania mexicana. These compounds demonstrated variable but promising activity against different strains of these parasites mdpi.com.

Compound/Derivative ClassOrganism(s)Activity/Finding
Piperidine-4-carboxamidesMycobacterium abscessusBactericidal and antibiofilm activity; inhibit DNA gyrase. nih.gov
Pyrazine CarboxamidesExtensively Drug-Resistant Salmonella TyphiCompound 5d showed the strongest antibacterial activity with a MIC of 6.25 mg/mL. mdpi.com
N-Alkyl and N-Aryl Piperazine DerivativesStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliShowed significant activity against bacterial strains. nih.govresearchgate.net
4-Hydroxybenzhydrazone DerivativesTrypanosoma cruzi, Leishmania mexicanaExhibited trypanocidal and leishmanicidal activity. mdpi.com

Exploration of Other Pharmacological Activities

Beyond their antimicrobial and mechanistic properties, derivatives of this compound have been investigated for a variety of other pharmacological effects, most notably anti-inflammatory actions and the stimulation of glucose uptake.

The anti-inflammatory potential of piperazine derivatives has been demonstrated in several studies. One new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce edema, cell migration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in models of inflammation nih.gov. Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also showed anti-inflammatory and anti-nociceptive effects, which appear to be mediated through the serotonergic pathway nih.gov. Furthermore, a study on N-phenyl piperazine derivatives reported a dose-dependent anti-inflammatory response, with some compounds showing efficacy comparable to or even surpassing standard controls at certain concentrations biomedpharmajournal.org.

In the context of metabolic diseases, aryl piperazine compounds have been identified as promoters of glucose uptake. The derivative 3a (RTC1) was found to increase glucose uptake significantly in vitro. This effect is partly attributed to the inhibition of NADH:ubiquinone oxidoreductase nih.gov. This suggests that piperazine-based compounds could be potential candidates for the development of new treatments for diabetes nih.govsemanticscholar.org. The structure-activity relationship studies indicated that while the aryl piperazine moiety is important, a more complex molecule is necessary to promote glucose absorption effectively semanticscholar.org.

Compound/DerivativePharmacological ActivityKey Findings
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneAnti-inflammatoryReduced edema, cell migration, and levels of IL-1β and TNF-α. nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008)Anti-inflammatory, Anti-nociceptiveEffects mediated through the serotonergic pathway. nih.gov
Aryl piperazine 3a (RTC1)Glucose Uptake Stimulation2.57-fold increase in glucose uptake; inhibits NADH:ubiquinone oxidoreductase. nih.gov
N-Phenyl Piperazine Derivatives (P6, P7, P22)Anti-inflammatoryDose-dependent anti-inflammatory response; P7 showed robust inhibitory effects. biomedpharmajournal.org

Advanced Derivative Design and Research Applications

Rational Design Principles for Novel N-(4-methylphenyl)piperazine-1-carboxamide Analogues

The rational design of novel analogues of this compound is guided by established structure-activity relationships (SAR) within the broader class of N-arylpiperazine derivatives. The core structure consists of three key components that can be systematically modified: the 4-methylphenyl group, the piperazine (B1678402) ring, and the carboxamide moiety.

Table 1: Key Structural Components and Design Considerations

Structural ComponentDesign RationalePotential Impact on Activity
4-Methylphenyl Group Substitution on the aromatic ring can modulate electronic properties, lipophilicity, and steric interactions with biological targets. The methyl group at the para position can be replaced with other substituents, such as halogens, nitro groups, or methoxy (B1213986) groups, to alter the molecule's interaction with target proteins.Modifications can enhance binding affinity, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups may enhance anti-inflammatory properties. mdpi.com
Piperazine Ring This central scaffold provides a basic nitrogen atom that is often crucial for forming salt bridges with acidic residues in protein binding pockets. The conformation of the piperazine ring can also influence the overall shape of the molecule and its fit within a target's active site.The protonatable nitrogen is key for interactions with receptors like serotonergic receptors. mdpi.com
Carboxamide Moiety The carboxamide group can participate in hydrogen bonding interactions with biological targets. The terminal amine can be further substituted to introduce additional functional groups or to link the scaffold to other molecular fragments.This moiety is essential for the activity of some derivatives, such as androgen receptor antagonists. nih.gov

Quantitative structure-activity relationship (QSAR) studies on related arylpiperazine derivatives have provided insights into the physicochemical properties that govern their biological activity. nih.gov These models can be used to predict the activity of novel this compound analogues before their synthesis, thereby streamlining the drug design process. nih.gov

Integration of the Carboxamide Scaffold into Hybrid Molecular Systems

The this compound scaffold can be integrated into hybrid molecular systems to create multifunctional molecules with novel or enhanced biological activities. This approach, known as molecular hybridization, involves combining two or more pharmacophores into a single molecule. The goal is to develop hybrid compounds that can interact with multiple biological targets or that possess a synergistic combination of activities.

For instance, the carboxamide moiety of this compound can serve as a linker to attach other biologically active fragments. This could include natural products, such as piperine, or other synthetic pharmacophores known to have specific therapeutic effects. semanticscholar.org The resulting hybrid molecules may exhibit improved efficacy, reduced side effects, or a unique mechanism of action compared to the individual components.

Table 2: Examples of Hybrid Molecular Design Strategies

Hybridization PartnerRationalePotential Therapeutic Application
Natural Product (e.g., Piperine) To leverage the known biological activities of the natural product and potentially enhance its bioavailability or target specificity. semanticscholar.orgAnticancer, anti-inflammatory
Known Enzyme Inhibitor To create a dual-target inhibitor that can modulate multiple pathways involved in a disease.Oncology, neurodegenerative diseases
Fluorescent Dye To develop chemical probes for visualizing biological processes or for use in diagnostic assays.Bioimaging, diagnostics

The design of such hybrid molecules requires careful consideration of the linker's length and flexibility to ensure that both pharmacophores can adopt their optimal conformations for interacting with their respective targets.

Application in Chemical Probe Development for Biological Systems

While specific examples of this compound being used as a chemical probe are not extensively documented, its structural features make it a suitable candidate for such applications. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems.

To be effective, a chemical probe should possess high affinity and selectivity for its target, as well as appropriate physicochemical properties to function in a cellular or in vivo environment. The this compound scaffold can be systematically modified to optimize these properties. For example, a reactive group could be introduced to allow for covalent labeling of the target protein, or a fluorescent tag could be attached for visualization by microscopy.

The development of chemical probes based on this scaffold would involve:

Identifying a specific biological target of interest.

Synthesizing a library of this compound analogues.

Screening the library to identify a potent and selective binder for the target.

Further optimizing the hit compound to improve its properties as a chemical probe.

Resources such as the Chemical Probes Portal provide guidance on the criteria for a high-quality chemical probe, which would be essential in the development of probes based on this scaffold. chemicalprobes.org

Development as Screening Compounds for Drug Discovery Libraries

The this compound scaffold is an attractive core structure for the construction of combinatorial libraries for high-throughput screening (HCS) in drug discovery. 5z.com The piperazine-2-carboxamide (B1304950) framework, a close relative, has been successfully used to generate large libraries of discrete compounds for general screening. 5z.com

The synthetic accessibility of the this compound scaffold allows for the rapid generation of a diverse range of analogues. By varying the substituents on the phenyl ring and the carboxamide nitrogen, a large chemical space can be explored. These libraries can then be screened against a wide array of biological targets to identify novel hit compounds for various diseases.

The Distributed Drug Discovery (D3) project is an example of an initiative that has utilized the synthesis of arylpiperazine libraries to search for new central nervous system agents. nih.gov This approach highlights the value of the arylpiperazine scaffold in generating diverse collections of compounds for drug discovery. The inclusion of this compound and its derivatives in such libraries increases the probability of discovering novel lead compounds with therapeutic potential.

Conclusion and Future Directions in N 4 Methylphenyl Piperazine 1 Carboxamide Research

Synthesis of Key Research Accomplishments and Emerging Knowledge Gaps

Research into the N-(4-methylphenyl)piperazine-1-carboxamide scaffold has yielded significant accomplishments, primarily centered on the exploration of its derivatives for a wide range of biological activities. The piperazine (B1678402) ring is a well-established pharmacophore, and its incorporation into the carboxamide structure has proven to be a fruitful strategy in medicinal chemistry. ontosight.airesearchgate.net Studies have demonstrated that derivatives of this compound exhibit diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system activities. researchgate.netnih.gov The versatility of the piperazine moiety allows for extensive structural modifications, which has been a key driver of research in this area. researchgate.netresearchgate.net

A major accomplishment has been the elucidation of structure-activity relationships (SAR) for various derivatives. For instance, modifications at the N-4 position of the piperazine ring and substitutions on the phenyl ring have been shown to significantly influence biological activity. nih.govmdpi.com The synthesis of extensive libraries of these compounds has enabled the identification of potent and selective agents for specific biological targets. frontiersin.org

Despite these advances, significant knowledge gaps remain. A primary gap is the lack of a comprehensive understanding of the in vivo efficacy and pharmacokinetic profiles of many promising derivatives. While numerous studies have reported potent in vitro activity, the translation of these findings into animal models and ultimately to clinical applications is often not fully explored. Furthermore, the precise molecular mechanisms of action for many of these compounds are yet to be fully elucidated. While some derivatives have been shown to interact with specific receptors or enzymes, a more detailed understanding at the molecular level is needed. nih.gov Another emerging area that requires more investigation is the potential for these compounds to act as allosteric modulators of their targets, which could offer advantages in terms of selectivity and safety.

The following table summarizes some of the key research findings for derivatives of the this compound scaffold:

Derivative ClassKey Research FindingsEmerging Knowledge Gaps
Antimicrobial Agents Broad-spectrum activity against various bacterial and fungal strains has been reported. nih.govmdpi.comIn-depth mechanistic studies to understand the mode of antimicrobial action and the potential for resistance development.
Anticancer Agents Certain derivatives have shown significant cytotoxicity against various cancer cell lines. researchgate.netComprehensive in vivo studies to evaluate antitumor efficacy and toxicity profiles.
CNS Agents Modulation of various central nervous system targets, including dopamine (B1211576) and serotonin (B10506) receptors, has been observed. nih.govresearchgate.netElucidation of the precise neuropharmacological profiles and potential therapeutic applications in neurological and psychiatric disorders.

Future Avenues for Basic and Translational Research

The future of research on this compound and its derivatives is promising, with several key avenues for both basic and translational investigation. A primary focus should be on bridging the gap between in vitro and in vivo studies. This will involve the systematic evaluation of promising compounds in relevant animal models of disease to assess their efficacy, pharmacokinetics, and safety.

In basic research, there is a need for more in-depth mechanistic studies. The use of advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling can provide detailed insights into the molecular interactions between these compounds and their biological targets. This will not only enhance our understanding of their mechanism of action but also guide the rational design of more potent and selective analogs.

Translational research efforts should focus on the development of lead compounds with drug-like properties. This includes optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles and minimizing off-target effects. ontosight.ai The identification of specific biomarkers to monitor the therapeutic response and potential toxicity of these compounds will also be crucial for their clinical development.

Future research could also explore the application of these compounds in new therapeutic areas. Given the diverse biological activities of piperazine derivatives, it is likely that the this compound scaffold could be exploited for the treatment of a wider range of diseases than currently investigated. For example, exploring their potential as anti-inflammatory, antiviral, or immunomodulatory agents could be a fruitful area of research. ontosight.ai

Potential for New Methodological Advancements and Interdisciplinary Studies

The study of this compound and its analogs stands to benefit significantly from new methodological advancements and interdisciplinary collaborations. Advances in synthetic chemistry, such as high-throughput synthesis and flow chemistry, can accelerate the generation of diverse compound libraries for screening. researchgate.netmdpi.com The development of novel and efficient synthetic routes will be crucial for accessing structurally complex derivatives and for the large-scale production of lead candidates. mdpi.com

Interdisciplinary studies that combine medicinal chemistry with fields such as chemical biology, pharmacology, and computational science will be essential for advancing our understanding of these compounds. For example, the use of chemical probes based on the this compound scaffold can be a powerful tool to identify and validate new biological targets.

The application of artificial intelligence and machine learning in drug discovery can also play a significant role. These computational approaches can be used to predict the biological activity and pharmacokinetic properties of new derivatives, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.

The following table highlights potential interdisciplinary approaches for future research:

Interdisciplinary FieldPotential Contribution
Chemical Biology Development of chemical probes to identify novel biological targets and elucidate mechanisms of action.
Computational Chemistry Use of molecular docking and molecular dynamics simulations to predict binding modes and guide rational drug design.
Pharmacology In-depth in vivo studies to evaluate efficacy, pharmacokinetics, and safety in relevant disease models.
Materials Science Development of novel drug delivery systems to improve the therapeutic index of promising compounds.

Outlook for the this compound Class in Chemical Biology and Medicinal Chemistry

The this compound class of compounds holds considerable promise for the future of chemical biology and medicinal chemistry. The inherent versatility of the piperazine scaffold, combined with the established synthetic methodologies for its modification, ensures that this class will continue to be a rich source of novel bioactive molecules. rsc.orgnih.gov

In chemical biology, derivatives of this compound are expected to be valuable as tool compounds for probing biological pathways and identifying new therapeutic targets. Their ability to be readily functionalized makes them ideal for the development of fluorescent probes, affinity labels, and other chemical biology tools.

In medicinal chemistry, the focus will likely be on the development of highly selective and potent drug candidates for a variety of diseases. The continued exploration of the structure-activity relationships within this class will be key to achieving this goal. Furthermore, the application of this scaffold in the development of drugs with novel mechanisms of action, such as allosteric modulators or protein-protein interaction inhibitors, represents an exciting frontier.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.